molecular formula C5H9ClN2O B032052 1-(Oxazol-5-yl)ethanamine hydrochloride CAS No. 317830-75-4

1-(Oxazol-5-yl)ethanamine hydrochloride

Cat. No. B032052
M. Wt: 148.59 g/mol
InChI Key: IJXBEHNEVNFOPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(Oxazol-5-yl)ethanamine hydrochloride often involves multistep synthetic routes that may include the formation of oxazole rings via cyclization reactions. A novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl)ethanones, which may share similarities with the synthesis of 1-(Oxazol-5-yl)ethanamine hydrochloride, starts from propargyl amine and acid chlorides. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting the complexity and innovation in synthesizing oxazole-containing compounds (Merkul & Müller, 2006).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the retrieved sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1-(1,3-oxazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXBEHNEVNFOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856182
Record name 1-(1,3-Oxazol-5-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxazol-5-yl)ethanamine hydrochloride

CAS RN

317830-75-4
Record name 1-(1,3-Oxazol-5-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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